molecular formula C15H12Cl2IN3O2S B4111180 2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide

2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide

Cat. No. B4111180
M. Wt: 496.1 g/mol
InChI Key: UBWOJNUNWISGCD-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)propionic acid” (also known as Dichlorprop) is a related compound . It’s a derivative of benzoic acid and is used as a selective herbicide .


Synthesis Analysis

While the exact synthesis process for your specified compound isn’t available, a related compound, Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), is known to react with residual chlorine in tap water, generating chlorinated Triclosan derivatives .


Molecular Structure Analysis

The molecular structure of the related compound “2-(2,4-dichlorophenoxy)propionic acid” has the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 .


Chemical Reactions Analysis

In the case of Triclosan, it’s known to undergo photochemical reactions under solar irradiation, leading to the formation of polychlorodibenzo-p-dioxin (PCDD) photoproducts .


Physical And Chemical Properties Analysis

The related compound “2-(2,4-dichlorophenoxy)propionic acid” has a melting point of 110-112°C, a boiling point of 335.78°C, and a solubility of 829mg/L at 25 ºC .

Mechanism of Action

While the mechanism of action for your specified compound isn’t available, Triclosan, a related compound, is known to alter thyroid hormone homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .

Safety and Hazards

The related compound “2-(2,4-dichlorophenoxy)propionic acid” is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage .

Future Directions

Triclosan, a related compound, has come under scrutiny due to potential health risks, and regulatory agencies have initiated efforts to reexamine its health risks .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(5-iodopyridin-2-yl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2IN3O2S/c1-8(23-12-4-2-9(16)6-11(12)17)14(22)21-15(24)20-13-5-3-10(18)7-19-13/h2-8H,1H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWOJNUNWISGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=S)NC1=NC=C(C=C1)I)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide
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2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide
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2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide
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2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide
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2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide
Reactant of Route 6
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2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide

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